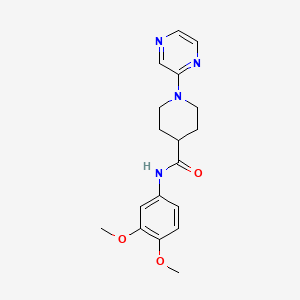

N-(3,4-dimethoxyphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide

Description

N-(3,4-Dimethoxyphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core substituted with a pyrazin-2-yl group at position 1 and a 3,4-dimethoxyphenyl moiety at the carboxamide nitrogen.

Properties

CAS No. |

605639-69-8 |

|---|---|

Molecular Formula |

C18H22N4O3 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide |

InChI |

InChI=1S/C18H22N4O3/c1-24-15-4-3-14(11-16(15)25-2)21-18(23)13-5-9-22(10-6-13)17-12-19-7-8-20-17/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3,(H,21,23) |

InChI Key |

XMFLUNATWYAALB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=CN=C3)OC |

solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves multiple steps. One common method involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate diamines with dicarbonyl compounds.

Formation of the Piperidine Ring: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives.

Coupling Reactions: The final step involves coupling the pyrazine and piperidine rings through a carboxamide linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxyphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The hydrogen atoms on the pyrazine ring can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like palladium on carbon.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. N-(3,4-dimethoxyphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide has been evaluated for its ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Case Study Findings :

- A study demonstrated that compounds with similar structures inhibited TNF-α by 61–85% and IL-6 by 76–93% at a concentration of 10 µM, showing efficacy comparable to dexamethasone, a standard anti-inflammatory drug.

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. Its structural characteristics suggest it may interfere with cancer cell proliferation.

Case Study Overview :

- In vitro studies against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines revealed promising results, with IC50 values of 5.35 µM for HepG2 and 8.74 µM for A549 cells, indicating effective cytotoxicity against these cancer types.

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been well-documented. This compound has shown effectiveness against various bacterial strains.

Research Insights :

- Studies have reported significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus, with effectiveness comparable to conventional antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Efficacy/Results |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | 61–85% inhibition for TNF-α; 76–93% for IL-6 |

| Antitumor | Cytotoxicity against cancer cell lines | IC50: 5.35 µM (HepG2), 8.74 µM (A549) |

| Antimicrobial | Activity against bacterial strains | Significant activity against E. coli and S. aureus |

Potential Mechanisms Include:

- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.

- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways leading to cell death in tumor cells.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

N-(3,4-dimethoxyphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHNO

- IUPAC Name : this compound

- SMILES Notation : COC1=C(C=C(C=C1)C(=O)N2CCN(C(=O)C2)C)OC

This structure features a piperidine ring, which is known for its versatility in drug design, and a pyrazine moiety that contributes to its biological activity.

Pharmacological Targets

Research indicates that this compound interacts with various biological targets, which can be summarized as follows:

The mechanisms through which this compound exerts its effects include:

- M3 Muscarinic Receptor Modulation : The compound has been identified as a positive allosteric modulator (PAM) of M3 muscarinic receptors, which are implicated in various physiological processes including cognition and memory .

- Antitumor Activity : Preliminary studies suggest that the compound exhibits antitumor properties, potentially through the inhibition of cancer cell proliferation and induction of apoptosis .

- Anti-inflammatory Effects : Similar compounds in the same class have shown promise in reducing inflammation, indicating that this compound may share similar properties .

In Silico Studies

A recent study utilized computer-aided methods to predict the biological activity spectrum of new piperidine derivatives, including this compound. The findings indicated that these compounds could affect multiple biological pathways relevant to cancer treatment and central nervous system disorders .

Experimental Validation

In vitro assays have demonstrated that derivatives similar to this compound show significant inhibition of tumor cell lines. For instance, compounds with similar structures have been tested against various cancer cell lines, yielding promising results in terms of reduced cell viability and increased apoptosis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.